molecular formula C24H19N5O2 B14022141 4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide

4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide

Numéro de catalogue: B14022141
Poids moléculaire: 409.4 g/mol
Clé InChI: GVOKFJKCMVWQNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, with a specific focus on PARP1 and PARP2. This compound is a key research tool in the field of oncology, particularly in the study of DNA damage response (DDR) pathways and synthetic lethality. Its mechanism involves binding to the NAD+ catalytic site of PARP, effectively trapping the enzyme on damaged DNA and preventing the repair of single-strand breaks. This inhibition leads to the stalling of replication forks and the generation of double-strand breaks, which are highly toxic to cancer cells with pre-existing deficiencies in homologous recombination repair, such as those harboring BRCA1 or BRCA2 mutations. Researchers utilize this compound to investigate novel cancer therapeutic strategies, either as a monotherapy in genetically defined cancers or in combination with other DNA-damaging agents like chemotherapeutics or radiation to enhance cytotoxic effects. Its structural features, including the [1,2,4]triazolo[3,4-a]phthalazine core, are characteristic of a class of inhibitors known for their strong PARP-trapping activity, making it a valuable chemical probe for elucidating the complex roles of PARP in DNA repair, genome stability, and cell fate decisions. The compound's research applications extend to exploring resistance mechanisms to PARP inhibition and developing biomarker strategies for patient stratification.

Propriétés

Formule moléculaire

C24H19N5O2

Poids moléculaire

409.4 g/mol

Nom IUPAC

4-methoxy-N-[2-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide

InChI

InChI=1S/C24H19N5O2/c1-15-18-7-3-4-8-19(18)22-26-27-23(29(22)28-15)20-9-5-6-10-21(20)25-24(30)16-11-13-17(31-2)14-12-16/h3-14H,1-2H3,(H,25,30)

Clé InChI

GVOKFJKCMVWQNJ-UHFFFAOYSA-N

SMILES canonique

CC1=NN2C(=NN=C2C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)OC)C5=CC=CC=C15

Origine du produit

United States

Méthodes De Préparation

Synthesis of the 6-Methyl-triazolo[3,4-a]phthalazine Core

The key heterocyclic core is prepared by cyclization reactions involving phthalazine derivatives and suitable triazole precursors.

  • Starting Materials: Phthalazine derivatives substituted at the 3- and 6-positions.
  • Cyclization: The triazole ring is formed by condensation of hydrazine derivatives with nitrile or amidine functionalities on the phthalazine ring.
  • Methyl Substitution: Introduction of the methyl group at the 6-position is typically achieved via alkylation or by using methyl-substituted starting materials.

The patent WO2017097217A1 describes such phthalazine derivatives and their preparation, highlighting the formation of fused triazolo rings via condensation reactions under controlled conditions, often involving heating in polar solvents and the use of catalysts or dehydrating agents.

Preparation of the 2-Aminophenyl Intermediate

  • The 2-substituted phenyl ring bearing an amino group at the ortho position is synthesized or procured as 2-aminophenyl derivatives.
  • This intermediate is crucial for the subsequent amide bond formation.

Amide Bond Formation with 4-Methoxybenzoic Acid Derivatives

  • The final step involves coupling the 2-(6-methyl-triazolo[3,4-a]phthalazin-3-yl)aniline with 4-methoxybenzoic acid or its activated derivatives (e.g., acid chlorides or anhydrides).
  • Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
  • The reaction is carried out in aprotic solvents like dichloromethane or dimethylformamide at ambient or slightly elevated temperatures.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Yield (%) (Reported)
Triazolo ring formation Hydrazine derivative + nitrile/amidine Ethanol, DMF 80–120 °C 4–12 hours 60–85
Methyl substitution (if needed) Alkylation reagents (e.g., methyl iodide) DMF, Acetonitrile Room temperature to 60 °C 2–6 hours 70–90
Amide coupling 4-Methoxybenzoic acid chloride + 2-aminophenyl triazolo derivative + DCC/EDC + DMAP DCM, DMF 0–25 °C 6–24 hours 75–95

Note: Yields vary depending on the purity of starting materials and reaction scale.

In-Depth Research Findings

Mechanistic Insights

  • The formation of the fused triazolo ring involves nucleophilic attack of hydrazine nitrogen on electrophilic centers of the phthalazine ring, followed by ring closure and elimination of water.
  • The methyl group at the 6-position stabilizes the heterocyclic system and can influence the electronic properties, affecting subsequent coupling efficiency.
  • Amide bond formation is facilitated by activation of the carboxyl group, with carbodiimide reagents forming O-acylisourea intermediates that react with the amino group to form the amide.

Purification and Characterization

  • Crude products are purified by recrystallization from suitable solvents or by chromatographic techniques (e.g., silica gel column chromatography).
  • Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents/Conditions Purpose
1 Phthalazine derivative Starting material Core scaffold
2 6-Methyl-triazolo[3,4-a]phthalazine Hydrazine, nitrile/amidine, heat Triazole ring formation
3 2-(6-Methyl-triazolo-phthalazin-3-yl)aniline Reduction or substitution reactions Amino intermediate preparation
4 4-Methoxy-N-(2-(6-methyl-triazolo-phthalazin-3-yl)phenyl)benzamide 4-Methoxybenzoic acid chloride, DCC/EDC, DMAP Amide bond formation

Analyse Des Réactions Chimiques

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step reactions involving heterocyclic annulation and nucleophilic substitutions . Key steps include:

  • Cyclization : Formation of the triazolo-phthalazine core using 2-hydrazinyl-6H-1,3,4-thiadiazine and ortho esters under microwave irradiation (89% yield in 5 hours).

  • Amide Coupling : Reaction of 6-methyl- triazolo[3,4-a]phthalazin-3-amine with 4-methoxybenzoyl chloride in dry toluene .

Table 1: Reaction Conditions for Key Synthetic Steps

Reaction StepReagents/ConditionsYieldCitation
Triazole AnnulationMicrowave, dry toluene, molecular sieves89%
Amide Bond Formation4-Methoxybenzoyl chloride, DMF, 25–30°C74%

Oxidation and Reduction Reactions

The triazolo-phthalazine core and benzamide group undergo selective redox transformations:

  • Oxidation :

    • The methyl group at position 6 of the phthalazine ring oxidizes to a carboxylic acid using KMnO₄/H₂SO₄.

    • The methoxy group remains stable under mild conditions but demethylates with BBr₃ to form a phenolic derivative .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s N=N bond, yielding a dihydrotriazole derivative.

Table 2: Redox Reaction Parameters

Reaction TypeReagentsProductKey Observations
OxidationKMnO₄, H₂SO₄, Δ6-Carboxy-triazolo-phthalazineRequires acidic conditions
DemethylationBBr₃, CH₂Cl₂, 0°CPhenolic benzamide derivativeSelective for methoxy
ReductionH₂ (1 atm), 10% Pd/CDihydrotriazole-phthalazineRetention of amide bond

Nucleophilic Substitution and Hydrolysis

  • Amide Hydrolysis :
    The benzamide group hydrolyzes in 6M HCl at 100°C to form 4-methoxybenzoic acid and the corresponding amine .

  • Triazole Reactivity :
    The triazole ring undergoes nucleophilic substitution at position 3 with thiols or amines in DMF, forming sulfanyl or amino derivatives .

Table 3: Hydrolysis and Substitution Data

ReactionConditionsProductsYield
Amide Hydrolysis6M HCl, 100°C, 12 hrs4-Methoxybenzoic acid + free amine68%
Thiol SubstitutionThiophenol, K₂CO₃, DMF, Δ3-Sulfanyl-triazolo-phthalazine82%

Cycloaddition and Cross-Coupling Reactions

The triazole moiety participates in:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,2,3-triazole hybrids .

  • Suzuki Coupling : Palladium-mediated coupling with aryl boronic acids at the phthalazine C-6 position .

Table 4: Cycloaddition and Coupling Outcomes

Reaction TypeCatalysts/ConditionsProductsApplications
CuAACCuSO₄, sodium ascorbate, RTTriazole-linked conjugatesDrug delivery systems
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, Δ6-Aryl-triazolo-phthalazinesKinase inhibitors

Stability and Degradation

  • Thermal Stability : Decomposes above 300°C without melting .

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the amide bond, forming radicals detectable via ESR .

Computational Insights

DFT studies reveal:

  • The amide carbonyl (C=O) has partial double-bond character (1.23 Å), making it resistant to nucleophilic attack except under strong acidic/basic conditions.

  • The triazole ring’s electron-deficient nature facilitates electrophilic substitutions at C-3 .

Applications De Recherche Scientifique

4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed pharmacological effects .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

Triazolo-phthalazine derivatives exhibit diverse biological activities modulated by substituent variations. A comparative analysis is provided below:

Compound Name/ID Core Structure Key Substituents Biological Activity (IC₅₀) Reference
Target Compound [1,2,4]Triazolo[3,4-a]phthalazine 6-methyl, N-(2-(methoxybenzamide)phenyl) Not reported N/A
P13 (Anti-RSV Agent) [1,2,4]Triazolo[3,4-a]phthalazine 6-methyl, 3-(sulfonamide), 4-methoxy Anti-RSV: 0.11 µM
Compound 30 (Bromodomain Inhibitor) [1,2,4]Triazolo[3,4-a]phthalazine 4-chloro, 3-(benzenesulfonamide) Bromodomain inhibition (specific IC₅₀ not provided)
N-Benzyl-3-phenyl Analog [1,2,4]Triazolo[3,4-a]phthalazine 3-phenyl, 6-(benzylamine) Anticancer (Journal of Medicinal Chemistry)

Key Observations :

  • Substituent Position : The para-methoxy benzamide group in the target compound may enhance solubility compared to sulfonamide analogs (e.g., P13) due to reduced polarity.
  • Biological Activity : Sulfonamide derivatives (e.g., P13) exhibit potent antiviral activity, while benzenesulfonamide variants (Compound 30) target bromodomains. The absence of sulfonamide in the target compound suggests divergent pharmacological targets.
  • Synthetic Flexibility : The triazolo-phthalazine core allows modular substitution via Suzuki coupling (aryl groups) or alkylation (e.g., S-alkylation in ), enabling tailored drug design .
Physicochemical and Spectral Properties
  • Tautomerism : Unlike thiol tautomers, the target compound likely adopts the thione form, as evidenced by IR spectra lacking νS-H bands (~2500–2600 cm⁻¹) .
  • Solubility : Methoxy and benzamide groups may improve aqueous solubility relative to halogenated analogs (e.g., 4-chloro in Compound 30) .
  • Stability : Thione tautomers (e.g., compounds [7–9] in ) exhibit greater stability than thiol forms, critical for pharmacokinetics .

Activité Biologique

4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and antiparasitic activities, supported by various studies and data.

  • Molecular Formula : C20H21N5O4S
  • Molecular Weight : 427.48 g/mol
  • InChIKey : RCDCXMPRMRBZLY-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts:

  • Anticancer Activity
    • A study indicated that derivatives of triazolo-phthalazine compounds exhibit significant antiproliferative effects against various cancer cell lines. The compound's structure allows it to interfere with critical cellular processes such as tubulin polymerization, which is essential for cancer cell division .
    • Case Study : In vitro tests showed that modifications in the structure of similar compounds led to improved efficacy against melanoma and prostate cancer cells, suggesting that 4-methoxy derivatives may enhance anticancer potency through structural optimization .
  • Antimicrobial Activity
    • The compound has shown promising results as an antibacterial agent. For instance, related compounds have demonstrated activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM .
    • Data Table : Antimicrobial Efficacy of Related Compounds
    Compound NameMIC (µM)Target Bacteria
    Compound A50E. coli
    Compound B75S. aureus
    Compound C100S. agalactiae
  • Antiparasitic Activity
    • Research on triazolopyridazine derivatives has highlighted their potential in treating parasitic infections such as Cryptosporidiosis. The compound's mechanism involves rapid elimination of parasites in vitro, which is crucial for effective treatment strategies .
    • Case Study : Comparative studies with existing drugs like Nitazoxanide showed that triazolopyridazines could eliminate Cryptosporidium more effectively than traditional treatments, suggesting a novel therapeutic avenue for resistant strains .

Structure-Activity Relationship (SAR)

The biological efficacy of 4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide can be attributed to its unique structural features:

  • The presence of the methoxy group enhances lipophilicity and may improve cellular uptake.
  • The triazolo-phthalazine moiety is critical for interaction with biological targets due to its ability to form hydrogen bonds and π-π stacking interactions with nucleic acids or proteins.

Q & A

Q. Basic

  • ¹H/¹³C NMR: Critical for confirming regiochemistry and substituent positions. For instance, aromatic protons in the triazolo-phthalazine ring appear as multiplets between δ 7.2–8.6 ppm, while the methoxy group resonates as a singlet near δ 3.8–3.9 ppm .
  • Mass Spectrometry (HRMS): Used to verify molecular weight (e.g., exact mass: ~246.08 Da for core fragments) .
  • IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the benzamide) .

How can researchers optimize reaction yields when synthesizing the triazolo-phthalazine core?

Q. Advanced

  • Catalytic Optimization: Microwave-assisted synthesis reduces reaction time (e.g., from 4 hours to 20 minutes) and improves yields by 15–20% compared to classical heating .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency. For example, THF increases yields by 10% compared to ethanol in hydrazine condensations .
  • Stoichiometric Adjustments: A 1.2:1 molar ratio of hydrazine derivative to carbonyl reagent minimizes side-product formation .

How should discrepancies in biological activity data across studies be addressed?

Q. Advanced

  • Assay Standardization: Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) can alter IC₅₀ values. Cross-validation using standardized protocols (e.g., Eurofins Panlabs assays) is recommended .
  • Metabolic Stability Testing: Differences in microsomal stability (e.g., mouse vs. human liver microsomes) may explain contradictory in vivo/in vitro results .

What structural features influence the compound’s bioactivity?

Q. Basic

  • Triazolo-Phthalazine Core: Essential for binding to bromodomains (e.g., BRD4 inhibition with IC₅₀ = 0.3 μM) .
  • Methoxy Substituent: Enhances solubility and modulates electron density, improving affinity for hydrophobic binding pockets .
  • Phenyl-Benzamide Linker: Stabilizes π-π interactions with target proteins .

What strategies are recommended for analyzing regioisomeric byproducts in synthesis?

Q. Advanced

  • HPLC-MS with C18 Columns: Resolves regioisomers (e.g., 3- vs. 4-substituted triazolo-phthalazines) using gradient elution (acetonitrile/water + 0.1% TFA) .
  • 2D NMR (NOESY): Identifies spatial proximity of substituents to distinguish isomers (e.g., NOE correlations between methyl groups and adjacent protons) .

What in vitro assays are used to evaluate this compound’s bioactivity?

Q. Basic

  • Bromodomain Inhibition: TR-FRET assays with recombinant BRD4 protein .
  • Antimicrobial Screening: Broth microdilution assays against S. aureus (MIC = 8 μg/mL) and E. coli .
  • Cytotoxicity: MTT assays in cancer cell lines (e.g., IC₅₀ = 12 μM in MCF-7) .

How can conflicting NMR assignments in literature be resolved?

Q. Advanced

  • Deuterated Solvents: Use DMSO-d₆ or CDCl₃ to avoid solvent-induced shifts .
  • 2D Techniques (HSQC, HMBC): Correlate ¹H and ¹³C signals to confirm assignments (e.g., HMBC correlations between methoxy protons and carbonyl carbons) .

What purification techniques are optimal post-synthesis?

Q. Basic

  • Crystallization: Chloroform/methanol (1:3) yields >95% purity .
  • Flash Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane gradients removes unreacted starting materials .

How to design SAR studies focusing on the methoxy substituent?

Q. Advanced

  • Substituent Scanning: Synthesize analogs with -OCH₃, -OCF₃, and -H groups to assess electronic effects .
  • Molecular Dynamics Simulations: Predict binding free energy changes (ΔΔG) using docking software (e.g., AutoDock Vina) .
  • Pharmacokinetic Profiling: Compare logP values (e.g., -OCH₃: logP = 2.1 vs. -H: logP = 3.4) to optimize bioavailability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.